7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE
Overview
Description
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a benzodioxole moiety and a chromenone structure, which are linked through a methoxy group. The presence of a chlorine atom in the benzodioxole ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. The chromenone structure is then synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, amino, and thiol-substituted derivatives .
Scientific Research Applications
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-benzodioxol-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-amine
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
Compared to similar compounds, 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the combination of a benzodioxole moiety with a chromenone structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-ethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-11-6-19(21)25-16-7-13(3-4-14(11)16)22-9-12-5-17-18(8-15(12)20)24-10-23-17/h3-8H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKQAWZLRKLTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3Cl)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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